SodiuM 2-Naphthol-6-sulfonate Hydrate
CAS No.: 825652-02-6
Cat. No.: VC8353193
Molecular Formula: C10H9NaO5S
Molecular Weight: 264.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 825652-02-6 |
---|---|
Molecular Formula | C10H9NaO5S |
Molecular Weight | 264.23 g/mol |
IUPAC Name | sodium;6-hydroxynaphthalene-2-sulfonate;hydrate |
Standard InChI | InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1 |
Standard InChI Key | QHVRFNCHOMKXQP-UHFFFAOYSA-M |
SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.O.[Na+] |
Canonical SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.O.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Sodium 2-naphthol-6-sulfonate hydrate is systematically named sodium 6-hydroxynaphthalene-2-sulfonate hydrate, reflecting its functional groups and hydration state . Its molecular formula varies slightly depending on the degree of hydration, with the anhydrous form represented as and the hydrated form as . The compound’s molecular weight is approximately 264.23 g/mol in its hydrated form and 246.21 g/mol when anhydrous .
Table 1: Key Identifiers of Sodium 2-Naphthol-6-sulfonate Hydrate
Structural Features
The compound’s structure consists of a naphthalene ring system with a hydroxyl (-OH) group at position 2 and a sulfonate (-SO) group at position 6, neutralized by a sodium ion . The presence of these polar groups enhances its solubility in water, while the aromatic backbone contributes to its stability in organic reactions . X-ray crystallography and computational models confirm a planar naphthalene core with the sulfonate group adopting a tetrahedral geometry around the sulfur atom .
Synthesis and Production
Industrial Synthesis
The synthesis typically involves sulfonation of 2-naphthol using concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction proceeds as follows:
Hydration occurs during crystallization, resulting in variable water content .
Purification and Quality Control
Commercial grades, such as the TCI America product, exceed 97% purity, verified via high-performance liquid chromatography (HPLC) and titration . The crystalline form is stabilized by hydrogen bonding between water molecules and the sulfonate group, as evidenced by thermal gravimetric analysis .
Physical and Chemical Properties
Physical Properties
The compound appears as a white to off-white crystalline powder with high hygroscopicity . It is soluble in water ( at 25°C) and slightly soluble in ethanol .
Table 2: Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not explicitly reported (decomposes) | |
Solubility in Water | Highly soluble | |
Appearance | White crystalline powder |
Chemical Reactivity
The hydroxyl and sulfonate groups participate in electrophilic substitution and salt-forming reactions. The sodium sulfonate group acts as a strong electron-withdrawing group, directing further substitutions to the naphthalene ring’s alpha positions.
Applications in Industry and Research
Dye and Pigment Manufacturing
As a derivative of Schaeffer’s acid, this compound serves as a key intermediate in synthesizing azo dyes, which are widely used in textiles and inks . The sulfonate group enhances water solubility, making the dyes suitable for aqueous dyeing processes.
Pharmaceutical Intermediates
The compound’s aromatic system and functional groups make it a precursor in producing anti-inflammatory and antimicrobial agents. Patent databases link it to methods for synthesizing naphthoquinone derivatives .
Laboratory Reagent
High-purity grades () are employed in organic synthesis as a stabilizing agent or catalyst in Friedel-Crafts alkylation reactions .
Comparison with Related Compounds
Table 3: Comparison of Naphthalene Derivatives
Compound | Molecular Formula | Key Features |
---|---|---|
Sodium 2-naphthol-6-sulfonate hydrate | Hydrate form, high solubility | |
2-Naphthol-6-sulfonic acid | Parent acid, used in synthesis | |
Sodium 1-naphthol-4-sulfonate | Isomeric form, different reactivity |
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